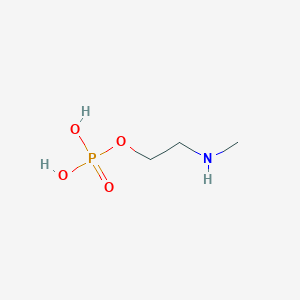
N-Methylethanolamine phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylethanolamine phosphate is the O-phospho derivative of N-methylethanolamine. It derives from a N-methylethanolamine. It is a conjugate acid of a N-methylethanolaminium phosphate(1-).
N-Methylethanolaminium phosphate belongs to the class of organic compounds known as phosphoethanolamines. Phosphoethanolamines are compounds containing a phosphate linked to the second carbon of an ethanolamine. N-Methylethanolaminium phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). N-Methylethanolaminium phosphate can be converted into N-methylethanolamine.
Applications De Recherche Scientifique
Biological Applications
- Phospholipid Biosynthesis :
- Neurotransmitter Regulation :
- Cardiovascular Health :
Industrial Applications
- Surfactants :
- Coatings and Paints :
Case Study 1: Cardiac Fibrosis Prevention
A study conducted on hypertensive heart failure models using Dahl–Iwai salt-sensitive rats demonstrated that long-term administration of N-methylethanolamine significantly decreased collagen content and prevented myocardial stiffening. The compound was shown to reduce phospholipase D activity, implicating its role in cardiac health management .
Case Study 2: Neurochemical Analysis
In a comparative analysis of glial versus neuronal cultures, researchers found that elevated levels of this compound correlated with enhanced neuroprotective mechanisms. This study highlights the potential for using this compound in developing treatments for neurodegenerative diseases .
Data Table: Summary of Applications
| Application Area | Specific Uses | Impact/Benefits |
|---|---|---|
| Biological | Phosphatidylcholine synthesis | Essential for cell membrane integrity |
| Neurotransmitter regulation | Potential neuroprotective effects | |
| Cardiovascular Health | Attenuation of cardiac fibrosis | Prevents myocardial dysfunction |
| Industrial | Surfactant production | Enhances cleaning efficiency |
| Paints and coatings | Improves stability and performance |
Propriétés
Numéro CAS |
6909-61-1 |
|---|---|
Formule moléculaire |
C3H10NO4P |
Poids moléculaire |
155.09 g/mol |
Nom IUPAC |
2-(methylamino)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C3H10NO4P/c1-4-2-3-8-9(5,6)7/h4H,2-3H2,1H3,(H2,5,6,7) |
Clé InChI |
HZDCAHRLLXEQFY-UHFFFAOYSA-N |
SMILES |
CNCCOP(=O)(O)O |
SMILES canonique |
CNCCOP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















